molecular formula C9H5BrF3N B15298149 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile

2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B15298149
M. Wt: 264.04 g/mol
InChI Key: RCNYKMLUSKEPBW-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H5BrF3N It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile typically involves the bromination of 2-(trifluoromethyl)phenylacetonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.

Scientific Research Applications

2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile is an organic compound with a molecular formula of C10H7BrF3N. It is a phenylacetonitrile derivative characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring. The presence of these substituents gives it unique chemical properties, making it of interest in medicinal chemistry and material science. Interaction studies have shown it can modulate the activity of certain enzymes and receptors, suggesting potential therapeutic applications, particularly in developing drugs targeting diseases mediated by specific biochemical pathways. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions with target proteins.

Scientific Research Applications

  • Pharmaceuticals: this compound may serve as a building block in synthesizing pharmaceutical compounds. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets, which may facilitate its role in modulating biochemical pathways. It is valuable as a lead compound for drug development targeting specific receptors or enzymes.
  • Agrochemicals: Due to its unique chemical properties.
  • Material Science: It is a subject of interest in material science.

Mechanism of Action

The mechanism of action of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of specific enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)phenylboronic acid
  • 2-Bromo-5-trifluoromethoxyphenylboronic acid
  • 2-(Trifluoromethyl)phenyl acetonitrile

Uniqueness

2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C10H7BrF3N. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group on a phenyl ring, enhances its lipophilicity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its ability to modulate various biochemical pathways, making it a candidate for drug development targeting specific receptors or enzymes.

The presence of the trifluoromethyl group significantly alters the compound's chemical properties, enhancing its ability to penetrate cell membranes and interact with intracellular targets. This modification may improve binding affinity to proteins through increased hydrophobic interactions, which is crucial for therapeutic applications.

Enzyme and Receptor Interaction

Research indicates that this compound can modulate the activity of certain enzymes and receptors. The trifluoromethyl group is known to increase the potency of compounds by enhancing their interactions with biological targets. For example, studies have shown that similar compounds exhibit significant effects on cancer cell lines by inducing apoptosis through caspase-dependent pathways .

Cytotoxicity Studies

A study focused on various derivatives of bromoindoles, including those structurally related to this compound, evaluated their cytotoxic effects against human lung (A549) and cervical cancer (HeLa) cell lines. The findings revealed that certain derivatives exhibited modest cytotoxicity, suggesting that structural modifications can lead to enhanced biological activity .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
5e9.94HeLa
5f7.95HeLa
5g8.74HeLa
5h10.72HeLa

The data indicate a trend where specific structural features enhance cytotoxicity, emphasizing the importance of molecular design in drug development.

The mechanism by which this compound induces cell death appears to involve disruption of tubulin polymerization, leading to apoptosis in cancer cells. The compound's ability to bind at the colchicine site on tubulin has been suggested as a potential pathway for its anticancer activity .

Case Studies

  • Cytotoxicity Against A549 and HeLa Cells : In vitro studies demonstrated that derivatives containing the trifluoromethyl group exhibited varying degrees of cytotoxicity against A549 and HeLa cells. The most active compounds induced apoptosis in these cells, confirming their potential as anticancer agents .
  • Molecular Docking Studies : Molecular docking simulations have shown strong hydrophobic interactions between the trifluoromethyl-substituted compounds and target proteins involved in cancer progression. This suggests that modifications leading to increased hydrophobicity can enhance binding affinity and therapeutic efficacy .

Properties

Molecular Formula

C9H5BrF3N

Molecular Weight

264.04 g/mol

IUPAC Name

2-[5-bromo-2-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H5BrF3N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2

InChI Key

RCNYKMLUSKEPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)C(F)(F)F

Origin of Product

United States

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